molecular formula C10H16N2O2 B13637380 5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one

5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one

Cat. No.: B13637380
M. Wt: 196.25 g/mol
InChI Key: FKVLTPOSYFXQGW-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the alkylation of 5-amino-4-methylpyridin-2(1h)-one with 3-methoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the 3-methoxypropyl group into the pyridine ring, providing a more sustainable and scalable approach .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield various amine derivatives.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxypropyl group.

Scientific Research Applications

5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
  • 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide

Comparison: Compared to these similar compounds, 5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(3-methoxypropyl)-4-methylpyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-8-6-10(13)12(7-9(8)11)4-3-5-14-2/h6-7H,3-5,11H2,1-2H3

InChI Key

FKVLTPOSYFXQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCCOC

Origin of Product

United States

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